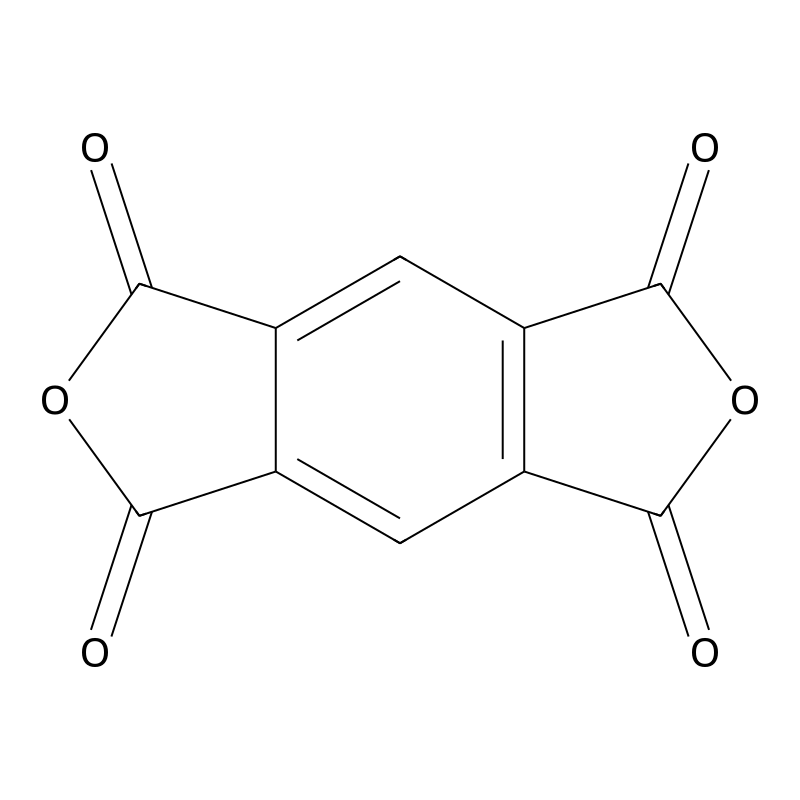Pyromellitic dianhydride
C6H2(C2O3)2
C10H2O6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H2(C2O3)2
C10H2O6
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 130 mg/L @ 25 °C /Estimated/
Solubility in water: reaction
Synonyms
Canonical SMILES
Synthesis of Polyimides:
PMDA is a crucial monomer in the synthesis of polyimides, a class of polymers known for their exceptional:
- Thermal stability: Polyimides can withstand high temperatures without significant degradation, making them valuable for applications in aerospace and electronics. Source: National Institute of Standards and Technology (NIST): )
- Chemical resistance: Polyimides are resistant to a wide range of chemicals, making them suitable for use in harsh environments. Source: American Chemical Society (ACS):
- Mechanical strength: Polyimides possess high mechanical strength, making them suitable for structural applications. Source: ScienceDirect:
Researchers are actively exploring PMDA-based polyimides for various applications, including:
- Gas separation membranes: These membranes are used to selectively separate specific gases from a mixture, which is essential for various industrial processes. Source: Journal of Membrane Science:
- Fuel cell membranes: PMDA-based polyimides are being investigated for their potential use in fuel cells due to their good proton conductivity and stability. Source: International Journal of Hydrogen Energy:
Development of Functional Materials:
PMDA's chemical versatility allows researchers to explore its potential in developing various functional materials. Some areas of investigation include:
- Organic light-emitting diodes (OLEDs): PMDA is being studied as a component in OLEDs, which are efficient lighting and display devices. Source: ACS Applied Materials & Interfaces:
- Sensors: Researchers are exploring PMDA-based materials for their potential use in developing selective and sensitive sensors for various applications. Source: Royal Society of Chemistry:
Other Research Applications:
Beyond the areas mentioned above, PMDA is also being investigated for its potential applications in:
- Fire retardants: PMDA-containing materials are being studied for their flame retardant properties. Source: Journal of Applied Polymer Science:
- Biomedical engineering: Researchers are exploring PMDA for potential use in developing biocompatible materials for medical devices. Source: Wiley Online Library:
Pyromellitic dianhydride is an aromatic compound with the molecular formula and a molecular weight of approximately 218.12 g/mol . It is known for its unique structure that includes four carboxylic acid groups arranged in a symmetrical manner around a benzene ring, which are converted into anhydride groups. This compound appears as a white crystalline solid and has notable thermal stability and reactivity due to its anhydride functional groups.
- Ring-opening Reactions: It can react with alcohols to form esters or metal dicarboxylate complexes .
- Reactions with Amines: Pyromellitic dianhydride reacts with amines to produce diimides, which are useful in creating high-performance polymers .
- Thermal Decomposition: When heated, it decomposes to yield carbon monoxide and carbon dioxide along with other pyrolysis products typical of organic materials .
Pyromellitic dianhydride exhibits some biological activity, primarily related to its potential toxicity. It can cause respiratory irritation and allergic reactions upon exposure. Studies indicate that it may lead to conditions such as reactive airways dysfunction syndrome (RADS) in sensitive individuals . The compound has also been noted for its potential to induce skin sensitization.
Several methods exist for synthesizing pyromellitic dianhydride:
- Catalytic Oxidation: A recent method involves the oxidative synthesis using 1,2,4-trimethylbenzene and dichloroethane as feedstock over a Ni–Mo/ZrO2 catalyst, achieving yields of around 73.7% .
- Conventional Methods: Traditional synthesis often involves the oxidation of pyromellitic acid or other precursors under controlled conditions.
Pyromellitic dianhydride has diverse applications:
- Polymer Production: It is widely used in the manufacture of high-performance polymers such as polyimides, which are valued for their thermal stability and mechanical properties.
- Electronics: The compound is utilized in the production of insulating materials and films for electronic devices.
- Adhesives and Coatings: Due to its reactivity, it serves as a cross-linking agent in adhesives and coatings.
Research on the interactions of pyromellitic dianhydride with various substrates highlights its role as an electron acceptor. This property enables it to form charge-transfer complexes with different organic molecules . Additionally, studies have examined its reactivity with specific amines, providing insights into potential applications in coordination chemistry .
Pyromellitic dianhydride shares similarities with several other compounds but stands out due to its unique structure and reactivity. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phthalic Anhydride | Aromatic Anhydride | Less reactive than pyromellitic dianhydride |
| Maleic Anhydride | Unsaturated Anhydride | More reactive but less thermally stable |
| Succinic Anhydride | Aliphatic Anhydride | Lower molecular weight and different application scope |
| Isophthalic Acid | Aromatic Acid | Similar functionality but different reactivity |
Pyromellitic dianhydride's unique arrangement of four carboxylic groups allows for more versatile reactions compared to these similar compounds, making it particularly valuable in advanced material applications.
Physical Description
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Color/Form
XLogP3
Boiling Point
Density
1.68 g/cm³
LogP
Melting Point
287 °C
UNII
GHS Hazard Statements
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]
Mechanism of Action
Vapor Pressure
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Associated Chemicals
Wikipedia
Methods of Manufacturing
Pyromellitic dianhydride is ... made from pseudocumene by carbonylation to 2,4,5-trimethylbenzaldehyde using HF-BF3 followed by oxidation to pyromellitic acid.
Oxidation of durene, either in wet process by nitric acid or a dichromate, or as direct air oxidation with catalyst.
General Manufacturing Information
Computer and electronic product manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone: ACTIVE








